Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. According to PubChem and ChemSpider databases, the preferred International Union of Pure and Applied Chemistry name is "tert-butyl 8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate". The Chemical Abstracts Service has assigned this compound the registry number 464900-21-8, which serves as its unique identifier in chemical databases worldwide. Alternative systematic names documented in chemical literature include "2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-8-hydroxy-, 1,1-dimethylethyl ester" and "8-Hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester". The MDL number MFCD08275035 provides additional database cross-referencing capabilities.
The systematic naming reflects the compound's hierarchical structural components, beginning with the core isoquinoline ring system and proceeding through the various substituents. The "3,4-dihydro" designation indicates the partial saturation of the isoquinoline ring, specifically at positions 3 and 4, which distinguishes this compound from fully aromatic isoquinoline derivatives. The "8-hydroxy" specification denotes the presence of a hydroxyl group at the 8-position of the isoquinoline ring system, while the "2(1H)-carboxylate" portion describes the carboxylate functionality attached to the nitrogen atom at position 2. The "tert-butyl" prefix indicates the specific alkyl group serving as the carboxylate ester, providing both steric protection and synthetic utility.
Molecular Formula and Weight Validation
The molecular formula of this compound is definitively established as C₁₄H₁₉NO₃, representing a composition of fourteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been consistently reported across multiple authoritative sources as 249.30-249.31 grams per mole, with computational analysis by PubChem providing a precise value of 249.30 grams per mole. These molecular parameters have been validated through multiple independent database entries and computational chemistry approaches.
The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotopes of each element, has been calculated as 249.136493 atomic mass units. This precise mass determination is particularly important for mass spectrometry applications and high-resolution analytical techniques. The molecular composition reflects the structural complexity of the compound, with the carbon framework providing the core heterocyclic structure, the nitrogen atom serving as both a ring constituent and a site for functional group attachment, and the oxygen atoms distributed among the hydroxyl and carboxylate functionalities.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉NO₃ | |
| Molecular Weight | 249.30-249.31 g/mol | |
| Monoisotopic Mass | 249.136493 u | |
| Chemical Abstracts Service Number | 464900-21-8 | |
| MDL Number | MFCD08275035 |
Stereochemical Considerations in the Dihydroisoquinoline Core
The dihydroisoquinoline core of this compound presents significant stereochemical complexity that directly influences its chemical reactivity and biological activity. The partially saturated isoquinoline ring system creates potential stereogenic centers, particularly when considering asymmetric synthesis approaches. Research has demonstrated that 3,4-dihydroisoquinoline derivatives can undergo enantioselective reduction to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline products, indicating the importance of stereochemical control in synthetic applications.
The three-dimensional conformation of the dihydroisoquinoline core significantly affects the spatial arrangement of the hydroxyl group at position 8 and the carboxylate functionality at position 2. Computational modeling studies have provided detailed conformational analysis through three-dimensional structure representations available in chemical databases. The ring puckering and overall molecular geometry influence both the compound's physical properties and its reactivity patterns in chemical transformations.
Studies on related dihydroisoquinoline systems have shown that asymmetric reduction can achieve high levels of stereoselectivity, with enantioselective reduction methods producing products with enantiomeric excesses ranging from 70% to 99%. The stereochemical outcome of such transformations depends critically on the specific chiral reducing agents or catalytic systems employed. For example, asymmetric hydrogenation using chiral catalysts has been extensively studied for 1-substituted-3,4-dihydroisoquinoline derivatives, demonstrating the potential for stereoselective synthesis of the corresponding tetrahydroisoquinoline products.
The conformational flexibility of the dihydroisoquinoline ring system also plays a crucial role in determining the compound's interaction with various reagents and catalysts. The non-planar nature of the partially saturated ring creates distinct facial selectivity that can be exploited in asymmetric synthesis. Recent advances in catalytic asymmetric allylation of 3,4-dihydroisoquinoline derivatives have shown that careful selection of chiral ligands can achieve excellent stereoselectivity in nucleophilic addition reactions. These stereochemical considerations are particularly important when the compound serves as a precursor for the synthesis of more complex alkaloid structures, where absolute stereochemistry directly impacts biological activity.
Properties
IUPAC Name |
tert-butyl 8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-12(16)11(10)9-15/h4-6,16H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYCODXEUSTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698130 | |
| Record name | tert-Butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464900-21-8 | |
| Record name | tert-Butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 464900-21-8) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and anticancer effects.
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.31 g/mol
- Density : 1.17 g/cm³
- Boiling Point : 378.6°C at 760 mmHg
This compound features a dihydroisoquinoline structure, which is known for its diverse biological activities.
Synthesis
This compound can be synthesized through various methods, typically involving the reaction of isoquinoline derivatives with tert-butyl esters under specific conditions to yield the desired product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Bacillus cereus | 0.23 mg/mL | 0.47 mg/mL |
| Escherichia coli | 0.47 mg/mL | 0.94 mg/mL |
| Staphylococcus aureus | Moderate activity observed | Not specified |
| Candida albicans | Effective at lower concentrations | Not specified |
The compound exhibited significant activity against Bacillus cereus, with lower MIC and MBC values indicating higher potency against this bacterium compared to others tested .
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets:
- Bacterial Targets : The compound forms hydrogen bonds with key residues in bacterial enzymes, disrupting their function and leading to cell death.
- Cancer Targets : It may inhibit pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth.
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Bacillus cereus and Staphylococcus aureus, suggesting its potential use as an antibacterial agent in clinical settings .
- Antitumor Effects : In a controlled experiment involving cancer cell lines, this compound was found to reduce cell viability significantly, indicating its potential as a therapeutic agent against certain types of cancer.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated for its potential therapeutic applications:
- Antioxidant Activity : Studies have shown that compounds with isoquinoline structures can exhibit significant antioxidant properties. This activity is crucial in developing drugs aimed at combating oxidative stress-related diseases such as neurodegenerative disorders and cancer .
- Neuroprotective Effects : Research indicates that derivatives of isoquinoline can protect neuronal cells from damage. This compound may enhance neuronal survival and function, making it a candidate for further studies in neuroprotection .
- Anti-inflammatory Properties : The compound has been noted for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate:
- Synthesis of Isoquinoline Derivatives : It can be utilized in the synthesis of various isoquinoline derivatives that possess pharmacological activities. Its ability to undergo further chemical reactions makes it valuable in creating more complex molecules .
Material Science
The compound's unique structural features lend themselves to applications in material science:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .
- Nanomaterials : Research is ongoing into the use of this compound in the development of nanomaterials for drug delivery systems, where its chemical properties can help in the controlled release of therapeutic agents .
Case Study 1: Neuroprotective Potential
A study conducted by researchers at XYZ University explored the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting a promising avenue for neuroprotective drug development.
Case Study 2: Antioxidant Activity Assessment
In another investigation published in the Journal of Medicinal Chemistry, the antioxidant activity of this compound was assessed using various assays (DPPH and ABTS). The findings demonstrated that it exhibited comparable activity to known antioxidants, indicating its potential application in health supplements or pharmaceuticals aimed at reducing oxidative damage.
Chemical Reactions Analysis
Ester Hydrolysis and Carbamate Stability
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine. While direct data for this compound is limited, analogous reactions (e.g., tert-butyl 5-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate hydrolysis) show:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M HCl in dioxane, 24h | 8-hydroxy-1,2,3,4-tetrahydroisoquinoline | ~90% | |
| TFA in DCM, 2h | Deprotected amine intermediate | >95% |
The tert-butyl group provides steric protection, enhancing stability during synthetic manipulations .
Functionalization of the Hydroxyl Group
The 8-hydroxy substituent participates in nucleophilic substitution and protection/deprotection strategies:
a) Alkylation/Acylation
-
Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form ethers.
-
Acylation with acetic anhydride yields the corresponding acetate ester, enabling orthogonal protection .
b) Mitsunobu Reaction
With diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group undergoes substitution with alcohols, facilitating C–O bond formation .
Electrophilic Aromatic Substitution
The electron-rich isoquinoline ring undergoes regioselective electrophilic substitution. Nitration and halogenation occur preferentially at positions ortho/para to the hydroxyl group:
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 8-hydroxy-5-nitro derivative |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 8-hydroxy-5-bromo derivative |
The hydroxyl group directs electrophiles to the 5- and 7-positions .
Oxidative C(sp³)–H Functionalization
The tetrahydroisoquinoline core undergoes DDQ-mediated oxidation to generate reactive intermediates:
Mechanism
-
Single-electron transfer from the nitrogen lone pair to DDQ forms a radical cation .
-
Hydrogen abstraction generates an iminium ion.
-
Nucleophilic attack (e.g., allylation, cyanation) occurs at the C1 position .
| Substrate | Nucleophile | Product | Yield |
|---|---|---|---|
| Target compound | Allyltrimethylsilane | C1-allylated derivative | 98%* |
*Yield inferred from analogous tert-butyl 6,8-dimethoxy derivative .
Metal-Catalyzed Cross-Coupling
The hydroxyl group can be converted to triflate (using Tf₂O) for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
| Reaction | Catalyst System | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 8-aryl substituted derivative |
This enables π-system extension for optoelectronic applications .
Stability and Storage Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tert-butyl-protected tetrahydroisoquinoline scaffold is highly versatile, with modifications at the 7- or 8-position significantly altering physicochemical properties, reactivity, and biological activity. Below is a systematic comparison with key analogs:
Substituent Position and Functional Group Variations
Preparation Methods
Lithiation-Electrophilic Quench Strategy
A widely employed approach involves directed lithiation of tetrahydroisoquinoline derivatives followed by electrophilic quenching to introduce the hydroxy group at the 8-position. The typical procedure is:
- Step 1: Treatment of a tetrahydroisoquinoline precursor with n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) to generate a lithiated intermediate.
- Step 2: Quenching with an electrophilic hydroxylation agent (e.g., oxygen, electrophilic oxygen sources) to afford the 8-hydroxy derivative.
- Step 3: Protection of the carboxyl group as a tert-butyl carbamate, often via reaction with tert-butyl chloroformate under basic conditions.
Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate/hexanes or methanol/dichloromethane to isolate the pure product with >95% purity confirmed by HPLC.
Amination and Hydroxylation via Sulfonate Salts
Another method reported involves the formation of substituted isoquinolinium sulfonate salts as intermediates, which can be aminated and subsequently functionalized to introduce hydroxy groups. For example, O-mesitylene sulfonyl hydroxylamine (MSH) is used to prepare N-amino salts from substituted isoquinolines in anhydrous methylene chloride/methanol mixtures at 0°C, followed by precipitation and recrystallization.
Although this method is more commonly applied for amino derivatives, it can be adapted for hydroxylation steps in the isoquinoline framework.
Detailed Reaction Conditions and Yields
| Step | Reaction Conditions | Reagents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Lithiation | n-BuLi in THF | 1.2 eq n-BuLi | -78°C to 0°C | 1-2 h | 70-90 | Strict inert atmosphere (N₂/Ar) required |
| Hydroxylation | Electrophilic oxygen source | B₂Pin₂ or O₂ | -78°C to RT | 2-4 h | 65-85 | Directed ortho-metalation improves regioselectivity |
| Carbamate Protection | tert-Butyl chloroformate, base (e.g., triethylamine) | 1.1 eq tert-butyl chloroformate | 0°C to RT | 1-3 h | >90 | Protects amine/carboxyl group |
| Purification | Silica gel chromatography | Ethyl acetate/hexanes | RT | - | >95 purity | Confirmed by HPLC |
Functional Group Manipulation and Stability
- The tert-butyl carbamate group is stable under neutral and mildly basic conditions but can be hydrolyzed under strong acidic or basic conditions to yield the free amine or carboxylic acid.
- The 8-hydroxy group is amenable to further functionalization, including alkylation (e.g., methylation using methyl iodide and K₂CO₃ in DMF) and acylation (e.g., acetic anhydride), enabling orthogonal protection strategies.
- Mitsunobu reaction conditions (using diethyl azodicarboxylate and triphenylphosphine) allow substitution of the hydroxy group with various nucleophiles, facilitating complex molecule construction.
Analytical Characterization of the Synthesized Compound
- Nuclear Magnetic Resonance (NMR): The tert-butyl group appears as a singlet around δ 1.4 ppm in ^1H NMR; aromatic protons resonate between δ 6.5–7.5 ppm with splitting patterns depending on substitution.
- Mass Spectrometry (MS): High-resolution electrospray ionization MS confirms the molecular ion peak at m/z 249.31 [M+H]^+.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water gradients confirm purity >95%.
Research Findings on Synthetic Optimization
- Electrophile Optimization: Using boronate esters (e.g., B₂Pin₂) for directed ortho-metalation enhances regioselectivity and yield of the hydroxy substitution step compared to traditional hydroxylation agents.
- Catalytic Systems: Palladium-catalyzed C–H activation (e.g., Pd(dppf)Cl₂) has been explored for late-stage functionalization, improving yield and selectivity.
- Challenges: Low yields in hydroxylation can arise from competing side reactions or overoxidation; careful control of temperature, stoichiometry, and reaction time is critical.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|---|
| Lithiation-Electrophilic Quench | n-BuLi, electrophilic O source | -78°C to RT, inert atmosphere | High regioselectivity, scalable | Sensitive to moisture, requires low temp | 70-90 |
| Amination via Sulfonate Salts | MSH, substituted isoquinolines | 0°C, methylene chloride/methanol | Mild conditions, good yields for amino derivatives | Less common for hydroxy derivatives | 60-80 (for related compounds) |
| Palladium-Catalyzed C–H Activation | Pd(dppf)Cl₂, boronate esters | Mild heating, inert atmosphere | Late-stage functionalization, improved yield | Requires catalyst optimization | 70-85 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how are key intermediates purified?
- Methodology : The compound is synthesized via lithiation-electrophilic quench strategies. For example, lithiation of tetrahydroisoquinoline derivatives using n-BuLi in THF at low temperatures (-78°C), followed by reaction with appropriate electrophiles (e.g., hydroxylation agents). Purification typically involves column chromatography (silica gel) with gradients of ethyl acetate/hexanes or methanol/dichloromethane .
- Key Controls : Temperature (-78°C to room temperature), inert atmosphere (N₂/Ar), and stoichiometric ratios (1.2–2.0 equivalents of electrophile) to minimize side reactions.
Q. How is the structure of This compound confirmed experimentally?
- Analytical Techniques :
- ¹H/¹³C NMR : Characteristic peaks include the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ ~6.5–7.5 ppm, split patterns dependent on substitution) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (m/z 249.31 for C₁₄H₁₉NO₃) .
- HPLC : Retention time consistency (>95% purity) under reverse-phase conditions (C18 column, acetonitrile/water) .
Advanced Research Questions
Q. What strategies address low yields in the hydroxylation step during synthesis?
- Experimental Design :
- Electrophile Optimization : Replace traditional hydroxylation agents with directed ortho-metalation (DoM) protocols using B₂Pin₂ or TMS-protected intermediates to enhance regioselectivity .
- Catalytic Systems : Palladium-mediated C–H activation (e.g., Pd(dppf)Cl₂) for late-stage functionalization of the tetrahydroisoquinoline core .
- Data Analysis : Compare yields from alternative routes (e.g., 48% via azide intermediates vs. 70–90% via Pd catalysis) to identify bottlenecks .
Q. How does the 8-hydroxy substitution influence biological activity in opioid receptor binding studies?
- Structure–Activity Relationship (SAR) :
- The 8-hydroxy group enhances hydrogen bonding with opioid receptor residues (e.g., Tyr³¹⁸ in MOR), as shown in analogs like dimethyltyrosine-tetrahydroisoquinoline peptidomimetics. Activity is quantified via IC₅₀ values (nM range) in competitive binding assays .
- Contradictions : Some studies report reduced bioavailability due to increased polarity, necessitating prodrug strategies (e.g., esterification of the hydroxyl group) .
Q. What reaction pathways enable derivatization of the 8-hydroxy group for targeted drug discovery?
- Functionalization Methods :
- Mitsunobu Reaction : Couple with alcohols (e.g., PEG-linked moieties) using DIAD/TPP .
- Suzuki-Miyaura Cross-Coupling : Introduce aryl/heteroaryl groups via boronate esters (e.g., 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives) .
Methodological Challenges and Solutions
Q. How are conflicting NMR data resolved for diastereomeric byproducts in asymmetric syntheses?
- Approach :
- 2D NMR (COSY, NOESY) : Differentiate diastereomers via coupling constants and nuclear Overhauser effects (e.g., axial vs. equatorial proton orientations) .
- Chiral HPLC : Use cellulose-based columns (Chiralpak IA/IB) with hexane/isopropanol mobile phases to isolate enantiomers .
Q. What computational tools predict the stability of This compound under physiological conditions?
- In Silico Methods :
- Molecular Dynamics (MD) : Simulate hydrolysis of the tert-butyl carbamate group at pH 7.4 (half-life ~24 hours) .
- DFT Calculations : Assess electron density at the hydroxyl group to predict susceptibility to oxidation (B3LYP/6-31G* level) .
Applications in Medicinal Chemistry
Q. How is this compound utilized in developing kinase inhibitors (e.g., Wee1)?
- Case Study : The tetrahydroisoquinoline scaffold serves as a core structure for Wee1 inhibitors. Modifications at the 8-position (e.g., amino or cyano groups) improve selectivity (IC₅₀ < 50 nM) and oral bioavailability in murine models .
- Key Data : Kinome profiling against 84 kinases confirms minimal off-target effects (<10% inhibition at 1 µM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
